molecular formula C8H9F B041435 5-Fluoro-m-xylene CAS No. 461-97-2

5-Fluoro-m-xylene

Cat. No. B041435
CAS RN: 461-97-2
M. Wt: 124.15 g/mol
InChI Key: RCWIWNUVHNAUQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of fluorinated xylenes primarily focuses on methods that ensure selective fluorination and high yield. For instance, the protonation of halogen-containing benzenes in HF-SbF5 has been studied, showing that fluoro-, chloro-, and bromo-m-xylenes form stable benzenium ions, indicating a pathway for synthesizing fluorinated xylenes through ionic intermediates (Brouwer, 2010).

Molecular Structure Analysis

The molecular structure of 5-Fluoro-m-xylene, like its parent compound, consists of a benzene ring with two methyl groups and one fluorine atom attached to it. The presence of fluorine significantly affects the compound's electronic properties, as demonstrated by studies on similar fluorinated aromatic compounds. For example, density functional theory calculations have highlighted the selectivity and interaction mechanisms of metal-organic frameworks (MOFs) with m-xylene, emphasizing the impact of substituents on molecular interactions and selectivity (Bej et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 5-Fluoro-m-xylene is influenced by the electron-withdrawing effect of the fluorine atom, which can stabilize carbocation intermediates and influence the outcome of electrophilic aromatic substitution reactions. Research on the protonation of halogenated benzenes provides insights into the reactivity patterns of similar compounds, indicating that fluorine substitution affects the site and rate of protonation, thus altering the compound's chemical behavior (Brouwer, 2010).

Physical Properties Analysis

The physical properties of 5-Fluoro-m-xylene, such as boiling point, density, and solubility, are expected to be slightly different from those of m-xylene due to the fluorine atom's influence. Fluorination generally increases the compound's polarity, potentially affecting its solubility in various solvents and its boiling point. Studies on the encapsulation and identification of m-xylene using luminescent MOFs highlight the importance of molecular structure in determining physical properties and the potential for selective sensing applications (Bej et al., 2020).

Chemical Properties Analysis

The introduction of a fluorine atom into the m-xylene framework alters its chemical properties, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles. The study on the synthesis and reactivity of the m-xylylene anion in the gas phase provides valuable information on the structural and electronic effects of substituents on aromatic compounds, shedding light on the chemical behavior of fluorinated derivatives like 5-Fluoro-m-xylene (Munsch et al., 2004).

Safety And Hazards

5-Fluoro-m-xylene is classified as a Category 3 flammable liquid according to the CLP Classification - Regulation (EC) No 1272/2008 . The safety data sheet advises against smoking near this substance and recommends keeping the container tightly closed . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

1-fluoro-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWIWNUVHNAUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334581
Record name 5-Fluoro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-m-xylene

CAS RN

461-97-2
Record name 5-Fluoro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-3,5-dimethyl-benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
DM Brouwer - Recueil des Travaux Chimiques des Pays‐Bas, 1968 - Wiley Online Library
… 5-Chloro- and 5-fluoro-m-xylene also give two stable cations but with different ratios. The 2-position is slightly more basic than the 4- and 6positions in the chloro compound (64% VA, 36…
Number of citations: 20 onlinelibrary.wiley.com
TX Carroll, TD Thomas, LJ Sæthre… - The Journal of Physical …, 2009 - ACS Publications
… just as for 5-fluoro-m-xylene, the shape of this peak is predicted well by the theory. The shoulders on the high-energy side of the main peak can, as with 5-fluoro-m-xylene, be associated …
Number of citations: 26 pubs.acs.org
KD Karlin, MS Nasir, BI Cohen, RW Cruse… - Journal of the …, 1994 - ACS Publications
The binding and subsequent reactivity of dioxygen (2) upon binding to copper ion centers is of fundamental interest in chemical and biological processes. We provide here a detailed …
Number of citations: 214 pubs.acs.org
Y Takahata, A dos Santos Marques… - Journal of Molecular …, 2010 - Elsevier
Approaches, using density functional theory (DFT), to calculate accurate adiabatic and vertical carbon 1s core electron binding energies (CEBE) of some alkanes, alkenes, alkynes and …
Number of citations: 9 www.sciencedirect.com
VE Efeovbokhan, D Akinneye, AO Ayeni, JA Omoleye… - Data in Brief, 2020 - Elsevier
More than 1.3 billion tons, a third of the total food produced, is wasted annually, and it has been predicted to increase in the coming years. Food waste significantly contributes to …
Number of citations: 8 www.sciencedirect.com
AP Marchand, WR Weimar Jr, AL Segre… - Journal of Magnetic …, 1972 - Elsevier
The NMR spectrum of 1,4,7,7-tetrachloro-2,2,3,3-tetradeuterionorbomane (Ib) has been obtained in monosubstituted benzene solvents. The AA′BB′ NMR patterns of Ib thus obtained …
Number of citations: 4 www.sciencedirect.com
L Shao, Y Guo, W Liu, T Sun… - Materials Research …, 2019 - iopscience.iop.org
… Ltd N-Hexane and xylene we used were n-Hexane and 99% 5-Fluoro-m-xylene from J&K Scientific Ltd. (c) The graphene mixture fluid was placed in a drying oven and heated …
Number of citations: 12 iopscience.iop.org
M Krüger, H Reinsch, AK Inge, N Stock - Microporous and Mesoporous …, 2017 - Elsevier
… A mixture of 1 mL 5-fluoro-m-xylene (8.05 mmol, ABCR), 7.11 mL pyridine and 5 mL H 2 O was refluxed under vigorous stirring while slowly adding 7.29 g KMnO 4 (46 mmol) within 90 …
Number of citations: 11 www.sciencedirect.com
BJ Groombridge - 2015 - qmro.qmul.ac.uk
Since the discovery of catalyst-transfer polymerization in 2004 there has been significant research into expanding the scope from Kumada couplings of poly-thiophenes mediated by …
Number of citations: 2 qmro.qmul.ac.uk
AA Tomilenko, TA Bul'bak, TY Timina, EO Shaparenko… - Marine Geology, 2022 - Elsevier
In this study, the composition of fluid inclusions in minerals from polymetallic sulfide deposits Ashadze-1, Semenov-2, Krasnov, Rainbow and from the Lost City carbonate structures of …
Number of citations: 3 www.sciencedirect.com

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